- Method for preparing phenoxycarboxylic acid-type weedicide, China, , ,

Cas no 94-81-5 (MCPB)

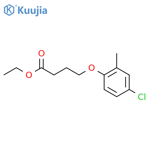

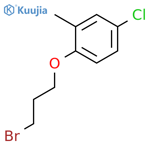

MCPB structure

Nombre del producto:MCPB

Número CAS:94-81-5

MF:C11H13ClO3

Megavatios:228.672122716904

MDL:MFCD00002820

CID:804115

PubChem ID:329755293

MCPB Propiedades químicas y físicas

Nombre e identificación

-

- Butanoic acid,4-(4-chloro-2-methylphenoxy)-

- MCPB

- 4-(4-Chloro-2-methylphenoxy)butanoic acid

- 4-(4-CHLORO-2-METHYLPHENOXY)-BUTYRIC ACID

- MCPB - acid

- MCPB Solution

- 2M-4CM

- 4-(4-chloro-o-tolyloxy)butyric acid

- Bexone

- Legumex

- MCPB100µg

- MCP-butyric

- Thitrol

- Trifolex

- Trotox

- 4MCPB

- CMPB

- NSC 102796

- U46 MCPB

- gamma-MCPB

- 4-(4-Chloro-2-methylphenoxy)butanoic acid (ACI)

- Butyric acid, 4-[(4-chloro-o-tolyl)oxy]- (8CI)

- (4-Chloro-o-tolyloxy)butyric acid

- 2,4-MCPB

- 2-Methyl-4-chlorophenoxy-γ-butyrate

- 2-Methyl-4-chlorophenoxy-γ-butyric acid

- 2-Methyl-4-chlorophenoxybutyric acid

- 2M4KhM

- 4-(2-Methyl-4-chlorophenoxy)butyric acid

- 4-(4-Chloro-2-methylphenoxy)butyric acid

- 4-(4-Chlroro-2-methylphenoxy)butanoic acid

- 4-Chloro-2-methylphenoxybutyric acid

- γ-MCPB

-

- MDL: MFCD00002820

- Renchi: 1S/C11H13ClO3/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)

- Clave inchi: LLWADFLAOKUBDR-UHFFFAOYSA-N

- Sonrisas: O=C(CCCOC1C(C)=CC(Cl)=CC=1)O

Atributos calculados

- Calidad precisa: 228.05500

- Masa isotópica única: 228.055

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 5

- Complejidad: 208

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: nothing

- Superficie del Polo topológico: 46.5A^2

Propiedades experimentales

- Color / forma: Crystalline solid

- Denso: 1.230±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: 101-102 ºC (ligroine )

- Punto de ebullición: 327.31°C (rough estimate)

- Punto de inflamación: 191.5°C

- índice de refracción: 1.4530 (estimate)

- Disolución: Very slightly soluble (0.18 g/l) (25 º C),

- PSA: 46.53000

- Logp: 2.89200

- Disolución: Insoluble in water \ phenol, soluble in ethanol

MCPB Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H410

- Declaración de advertencia: P273-P501

- Número de transporte de mercancías peligrosas:UN3077 9/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 50/53

- Instrucciones de Seguridad: S26; S36; S37

- Rtecs:ES8575000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R50/53

- Condiciones de almacenamiento:0-6°C

MCPB Datos Aduaneros

- Código HS:2918990023

- Datos Aduaneros:

China Customs Code:

2918990023Overview:

2918990023 2nail4Chlorobutyric acid.Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

S.Import and Export Pesticide Registration Certificate

Summary:

2918990023 4-(4-chloro-2-methylphenoxy)butanoic acid.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

MCPB PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17361-2.5g |

4-(4-chloro-2-methylphenoxy)butanoic acid |

94-81-5 | 95% | 2.5g |

$149.0 | 2023-09-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250295-100mg |

MCPB, |

94-81-5 | 100mg |

¥203.00 | 2023-09-05 | ||

| abcr | AB540342-1 g |

4-(4-Chloro-2-methylphenoxy)butanoic acid, 95%; . |

94-81-5 | 95% | 1g |

€160.40 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19100-100mg |

2-methyl-4-chlorophenoxybutyric acid |

94-81-5 | 100mg |

¥668.0 | 2021-09-08 | ||

| TRC | M199728-250mg |

MCPB |

94-81-5 | 250mg |

$620.00 | 2023-05-18 | ||

| abcr | AB540342-250 mg |

4-(4-Chloro-2-methylphenoxy)butanoic acid, 95%; . |

94-81-5 | 95% | 250MG |

€96.00 | 2023-07-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250295-100 mg |

MCPB, |

94-81-5 | 100MG |

¥203.00 | 2023-07-11 | ||

| Enamine | EN300-17361-1.0g |

4-(4-chloro-2-methylphenoxy)butanoic acid |

94-81-5 | 95% | 1.0g |

$81.0 | 2023-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396380-1g |

4-(4-Chloro-2-methylphenoxy)butanoic acid |

94-81-5 | 98% | 1g |

¥840.00 | 2024-04-24 | |

| A2B Chem LLC | AH82315-100mg |

MCPB |

94-81-5 | 100mg |

$459.00 | 2024-07-18 |

MCPB Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: 1-Octadecanesulfonic acid ; 2 h, 85 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- Aryloxyalkanoic acids, their esters and cycling products as pesticide-active compounds, Wissenschaftliche Zeitschrift der Paedagogischen Hochschule Karl Liebknecht Potsdam, 1977, 21(1), 29-46

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sodium carbonate ; 5 h, 70 °C; 70 °C → rt

1.2 Reagents: Chlorine Catalysts: Iron oxide (Fe2O3) , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C

1.3 Reagents: 1-Octadecanesulfonic acid Solvents: Water ; 2 h, 85 °C

1.2 Reagents: Chlorine Catalysts: Iron oxide (Fe2O3) , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C

1.3 Reagents: 1-Octadecanesulfonic acid Solvents: Water ; 2 h, 85 °C

Referencia

- Method for preparing phenoxy carboxylic acid-type weedicide, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Sodium hydroxide

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Synthesis and Herbicidal Activity of α-(Substituted Phenoxybutyryloxy or Valeryloxy)alkylphosphonates and 2-(Substituted Phenoxybutyryloxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one, Journal of Agricultural and Food Chemistry, 2016, 64(37), 6911-6915

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium ; 8 h, 2 MPa, 110 °C

Referencia

- Benzene hydroalkylation to cyclohexylbenzene over different zeolites supported Pd catalysts, Shiyou Xuebao, 2020, 36(1), 70-77

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Butyllithium , 1-Octadecanesulfonic acid Solvents: Water ; 2 h, 85 °C

Referencia

- Preparation method of phenoxy carboxylic acid herbicide, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Phosphoric acid Solvents: Water ; 3 h, 95 °C

Referencia

- Preparation method of phenoxy carboxylic acid herbicide, China, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Toluene ; 90 °C; 0.5 h, 90 °C

1.2 Reagents: Chlorine Catalysts: Titania , 2-Ethylthiazole ; 0.5 h, 50 °C

1.3 Reagents: Phosphoric acid Solvents: Water ; 3 h, 95 °C

1.2 Reagents: Chlorine Catalysts: Titania , 2-Ethylthiazole ; 0.5 h, 50 °C

1.3 Reagents: Phosphoric acid Solvents: Water ; 3 h, 95 °C

Referencia

- Preparation of phenoxycarboxylic acid derivatives as herbicides, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Carbon dioxide , Hantzsch ester , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Carboxylation of Aromatic and Aliphatic Bromides and Triflates with CO2 by Dual Visible-Light-Nickel Catalysis, Angewandte Chemie, 2017, 56(43), 13426-13430

Synthetic Routes 10

Condiciones de reacción

Referencia

- Method for purifying phenoxycarboxylic acid herbicide, China, , ,

Synthetic Routes 11

Condiciones de reacción

Referencia

- Selective Inhibition of Histone Deacetylases Sensitizes Malignant Cells to Death Receptor Ligands, Molecular Cancer Therapeutics, 2010, 9(1), 246-256

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Xylene ; 70 °C; 0.5 h, 70 °C

1.2 Reagents: Chlorine Catalysts: Iron oxide , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C

1.3 Reagents: Sodium octadecylsulfonate Solvents: Water ; 2 h, 85 °C

1.2 Reagents: Chlorine Catalysts: Iron oxide , 1,1′-Thiobis[2,4,6-trimethylbenzene] ; 0.5 h, 0 °C

1.3 Reagents: Sodium octadecylsulfonate Solvents: Water ; 2 h, 85 °C

Referencia

- Preparation of phenoxycarboxylic acid derivatives as herbicides, China, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Manganese Catalysts: Dichloro[1,2-di(methoxy-κO)ethane]nickel , 2,9-Diethyl-1,10-phenanthroline Solvents: Dimethylacetamide ; overnight, pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Ni-Catalyzed Carboxylation of Unactivated Primary Alkyl Bromides and Sulfonates with CO2, Journal of the American Chemical Society, 2014, 136(32), 11212-11215

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 80 °C; 3 h, 75 - 80 °C

Referencia

- Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents, Chemical Biology & Drug Design, 2014, 84(5), 603-615

Synthetic Routes 15

Condiciones de reacción

Referencia

- Process for preparation of flake or granular phenoxycarboxylic acids, China, , ,

Synthetic Routes 16

Condiciones de reacción

Referencia

- A method for preparing (4-chloro-2-methylphenoxy)alkanoic acids, World Intellectual Property Organization, , ,

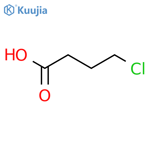

MCPB Raw materials

- 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene

- Potassium carbonate

- Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate

- 4-Chlorobutanoic acid

- 4-Chloro-2-methylphenol

- 2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate

MCPB Preparation Products

MCPB Literatura relevante

-

Juliusz Pernak,Micha? Niemczak,Katarzyna Materna,Krzysztof ?elechowski,Katarzyna Marcinkowska,Tadeusz Praczyk RSC Adv. 2016 6 7330

-

Steven T. J. Droge,Geoff Hodges,Mark Bonnell,Steve Gutsell,Jayne Roberts,Alexandre Teixeira,Elin L. Barrett Environ. Sci.: Processes Impacts 2023 25 621

-

H. G. Higson,D. Butler Analyst 1960 85 657

-

D. C. Abbott,H. Egan,E. W. Hammond,J. Thomson Analyst 1964 89 480

-

Matthieu G. M. Groenewegen,Nico C. van de Merbel,Jaroslav Slobodnik,Henk Lingeman,Udo A. Th. Brinkman Analyst 1994 119 1753

94-81-5 (MCPB) Productos relacionados

- 1172694-37-9(5-bromo-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)furan-2-carboxamide)

- 1185175-00-1(4-(Difluoromethoxy)-2-methylaniline Hydrochloride)

- 1247512-44-2([(2,3-Dimethylphenyl)methyl](3-methylbutyl)amine)

- 303066-82-2(Ethyl 5-amino-1-benzyl-3-methyl-1H-pyrazole-4-carboxylate)

- 2248283-77-2(2-Oxo-4-[4-(trifluoromethyl)cyclohexyl]imidazolidine-4-carboxylic acid)

- 1261982-93-7([1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-4'-methoxy-3'-methyl-)

- 1207039-84-6(1-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopropylurea)

- 923123-46-0(N-2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl-3,4,5-trimethoxybenzamide)

- 1269052-60-9((4-tert-butyl-1,3-thiazol-2-yl)methanol hydrochloride)

- 17003-01-9(Bis(4-carboxyphenyl)dimethylsilane)

Proveedores recomendados

Tiancheng Chemical (Jiangsu) Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Baoji Haoxiang Bio-technology Co.Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shandong Feiyang Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos